molecular formula C7H7NO2 B080506 1-(3-Hydroxypyridin-2-yl)ethanone CAS No. 13210-29-2

1-(3-Hydroxypyridin-2-yl)ethanone

Cat. No.: B080506
CAS No.: 13210-29-2
M. Wt: 137.14 g/mol
InChI Key: DYFSAZGSIBFUAI-UHFFFAOYSA-N
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Description

1-(3-Hydroxypyridin-2-yl)ethanone is an organic compound with the molecular formula C(_7)H(_7)NO(_2) It is a derivative of pyridine, featuring a hydroxyl group at the third position and an ethanone group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Hydroxypyridin-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-hydroxypyridine with acetic anhydride. The reaction typically proceeds under reflux conditions, with the acetic anhydride acting as both the acetylating agent and the solvent. The reaction can be summarized as follows:

[ \text{3-Hydroxypyridine} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar acetylation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxypyridin-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: 3-Pyridinecarboxylic acid or 3-pyridyl ketone.

    Reduction: 1-(3-Hydroxypyridin-2-yl)ethanol.

    Substitution: Various substituted pyridines depending on the substituent introduced.

Scientific Research Applications

1-(3-Hydroxypyridin-2-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a ligand in coordination chemistry, forming complexes with metals that can be studied for their biological activity.

    Industry: Used in the manufacture of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 1-(3-Hydroxypyridin-2-yl)ethanone exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal ions through its nitrogen and oxygen atoms. This can influence the reactivity and stability of the metal complex, which can be exploited in catalysis or as therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylpyridine: Similar structure but lacks the hydroxyl group.

    3-Hydroxypyridine: Lacks the ethanone group.

    2-Hydroxyacetophenone: Similar structure but with a benzene ring instead of a pyridine ring.

Uniqueness

1-(3-Hydroxypyridin-2-yl)ethanone is unique due to the presence of both a hydroxyl group and an ethanone group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to its analogs.

Properties

IUPAC Name

1-(3-hydroxypyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-5(9)7-6(10)3-2-4-8-7/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFSAZGSIBFUAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70555678
Record name 1-(3-Hydroxypyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13210-29-2
Record name 1-(3-Hydroxypyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-hydroxypyridin-2-yl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of MeMgBr (390 mL of 1.4 M in toluene/THF (75:25), 540 mmol) was heated at 60° C. and a solution of 3-hydroxypyridine-2-carboxylic acid (15 g, 110 mmol) and triethylamine (15 mL, 110 mmol) in THF (75 mL) was added dropwise over 3 hours. The resulting mixture was then stirred for 2 hours at 60° C. The reaction mixture was cooled on an ice/brine bath and methyl formate (13 mL, 220 mmol) was added keeping the internal temperature below 20° C. The reaction mixture was then acidified to pH 5-6 with 1M aqueous HCl, and the layers were separated, and the aqueous layer was extracted with ethyl acetate (3×). The organic phases were combined, washed with brine, dried over sodium sulfate and evaporated to dryness to afford 1-(3-hydroxypyridin-2-yl)ethanone (4.0 g, 27%). ESI-MS m/z calc. 137.1. found 138.3 (M+1)+; Retention time: 0.62 minutes (3 min run).
Quantity
390 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
13 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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